(5Z)-2-(4-chlorophenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(4-CHLOROPHENYL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound featuring a unique structure that includes a chlorophenyl group, a thiophene ring, and a triazolo-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-CHLOROPHENYL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as condensation, cyclization, and substitution reactions. Specific reagents and catalysts are employed to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and scale up the process. Advanced purification techniques such as chromatography and crystallization are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-CHLOROPHENYL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-2-(4-CHLOROPHENYL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-CHLOROPHENYL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt viral replication processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Other Triazolo-Thiazole Derivatives: Compounds with similar core structures but different substituents, which may exhibit varying biological activities and chemical properties.
Uniqueness
(5Z)-2-(4-CHLOROPHENYL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its unique combination of functional groups and structural features, which contribute to its diverse range of applications and potential biological activities. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound in scientific research.
Properties
Molecular Formula |
C24H14ClN5OS2 |
---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
(5Z)-2-(4-chlorophenyl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H14ClN5OS2/c25-17-10-8-15(9-11-17)22-26-24-30(28-22)23(31)20(33-24)13-16-14-29(18-5-2-1-3-6-18)27-21(16)19-7-4-12-32-19/h1-14H/b20-13- |
InChI Key |
ASTYBSLQIKLTRR-MOSHPQCFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C\4/C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)Cl)S4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C4C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)Cl)S4 |
Origin of Product |
United States |
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